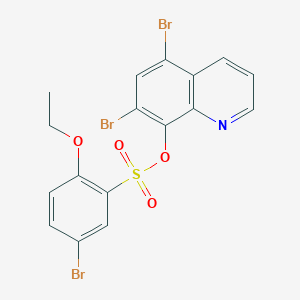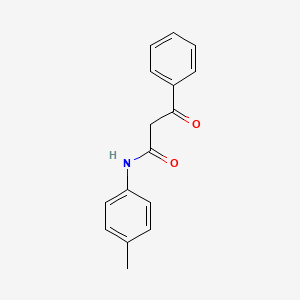
N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as BTE, is a chemical compound that has been extensively studied for its potential use in scientific research applications. BTE is a sulfonamide derivative that has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways in cancer cells. N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression in cells. N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has also been shown to inhibit the activity of protein kinase B (AKT), which is a signaling pathway that is often overactive in cancer cells. By inhibiting these key enzymes and pathways, N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is able to induce apoptosis and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to have several biochemical and physiological effects in cells. N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to induce the accumulation of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and apoptosis. N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins. This inhibition of MMPs can lead to the inhibition of cancer cell invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide for lab experiments is its high potency and specificity for cancer cells. N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to be highly effective at inhibiting the growth and proliferation of cancer cells, while having minimal effects on normal cells. This makes N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide a potential candidate for the development of new cancer therapies. However, one of the limitations of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide. One potential direction is the development of new formulations of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide that can improve its solubility and bioavailability. Another potential direction is the investigation of the effects of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide on other signaling pathways and enzymes in cancer cells. Additionally, the potential use of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide in combination with other cancer therapies should be investigated, as this may enhance its effectiveness. Finally, the potential use of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide in other disease models, such as inflammation and neurodegenerative diseases, should be explored.
Méthodes De Synthèse
N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide can be synthesized using a multistep process that involves the reaction of 5-benzoylthiophene-2-carboxylic acid with thionyl chloride, followed by the reaction with 4-methoxybenzylamine. The resulting intermediate is then reacted with ethanesulfonyl chloride to yield the final product, N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide. This synthesis method has been optimized to yield high purity and high yield of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide.
Applications De Recherche Scientifique
N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been extensively studied for its potential use in scientific research applications. One of the most promising applications of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is in cancer research. N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-26-18-9-7-16(8-10-18)13-14-28(24,25)22-15-19-11-12-20(27-19)21(23)17-5-3-2-4-6-17/h2-12,22H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZBNBGAUSPWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2950334.png)
![[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine](/img/structure/B2950335.png)
![Tert-butyl N-[[1-[2-(hydroxymethyl)phenyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2950337.png)
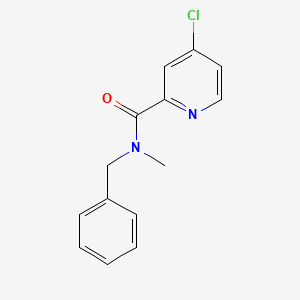
![(Z)-ethyl 2-(benzoylimino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2950341.png)
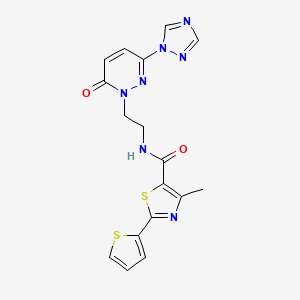
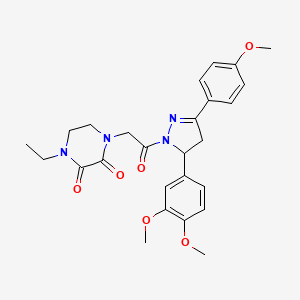
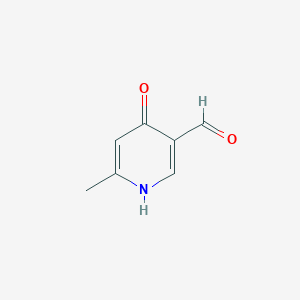
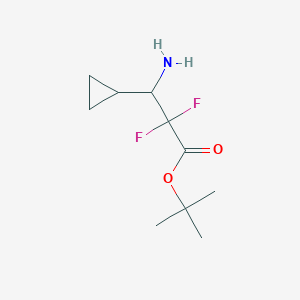
![1-(3,4-difluorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950349.png)


